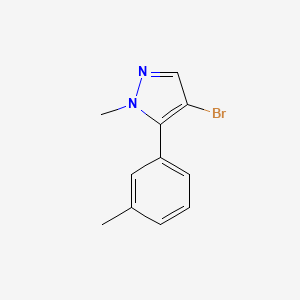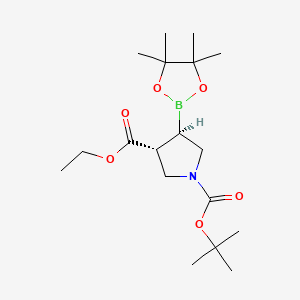
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzofuran, characterized by the presence of bromine, fluorine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The selective introduction of a fluorine atom.
Formation of the Nitrile Group:
The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form corresponding reduced products.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxides or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
- 4-Bromo-1-fluoro-2-nitrobenzene
- 4-Bromo-2,3-difluorobenzaldehyde
Uniqueness
4-Bromo-6-fluoro-2,3-dihydrobenzofuran-7-carbonitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups within the benzofuran structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
4-bromo-6-fluoro-2,3-dihydro-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H5BrFNO/c10-7-3-8(11)6(4-12)9-5(7)1-2-13-9/h3H,1-2H2 |
InChI Key |
WOGHHPJIBWCKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C21)Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)




![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)







